6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar multicomponent reaction pathways with optimization for scale, yield, and purity. The use of microwave and ultrasonic irradiation has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . Additionally, its role as a calcium channel antagonist involves the inhibition of calcium ion influx, which can modulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: Another fused ring system with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with distinct chemical properties.
Cyclopenta[b]pyridine derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatization.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-4-3-7-2-1-5-10-9(7)8/h1-2,5-6,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQURPFXQSPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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